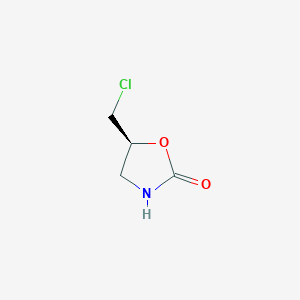
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
Übersicht
Beschreibung
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate, also known as EDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. EDBC is a piperazine derivative that possesses a unique molecular structure, which makes it an interesting subject for research. In
Wirkmechanismus
The mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to inhibit the growth of bacterial and fungal cells by interfering with their DNA replication and protein synthesis. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Biochemische Und Physiologische Effekte
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been found to have low toxicity and is generally considered safe for use in lab experiments. In vitro studies have shown that Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate exhibits significant antibacterial and antifungal activity against various strains of bacteria and fungi. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate in lab experiments is its low toxicity and relatively easy synthesis method. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can also be modified to target specific cells or tissues in the body, making it a potential drug delivery system. However, one limitation of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate. One area of interest is the development of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate-based drug delivery systems for targeted cancer therapy. Another potential direction is the modification of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate to enhance its solubility in water, which would increase its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate and its potential applications in other fields such as materials science.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been the subject of numerous studies due to its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit antibacterial, antifungal, and antitumor properties. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to have potential as a drug delivery system, as it can be modified to target specific cells or tissues in the body.
Eigenschaften
IUPAC Name |
ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXWJUIUKNDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)



